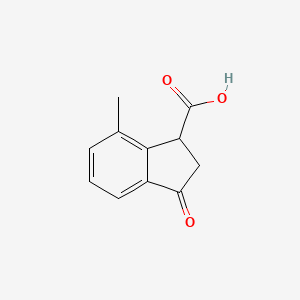

7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid

Description

Properties

IUPAC Name |

7-methyl-3-oxo-1,2-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-2-4-7-9(12)5-8(10(6)7)11(13)14/h2-4,8H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUXLYCNEUZECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC(=O)C2=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302510 | |

| Record name | 7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-31-9 | |

| Record name | NSC151705 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted benzaldehyde with a suitable diene can lead to the formation of the indene ring system, followed by oxidation to introduce the ketone group and carboxylation to add the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing catalysts to increase yield and selectivity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Types of Reactions:

Oxidation: The ketone group in this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of 7-Methyl-3-hydroxy-2,3-dihydro-1h-indene-1-carboxylic acid.

Substitution: Formation of various substituted indene derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has garnered attention in medicinal chemistry for its potential biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. A study explored its efficacy against several cancer cell lines, demonstrating that modifications to the carboxylic acid group enhanced cytotoxicity. The compound's mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in inflammatory markers, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases.

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis due to its functional groups, which allow for various chemical transformations.

Synthesis Techniques

Synthesis can be achieved through multiple methods:

- Esterification : Reacting with alcohols to form esters.

- Reduction : Converting ketones to alcohols using reducing agents.

- Cyclization Reactions : Forming complex cyclic structures that are useful in pharmaceuticals.

These reactions highlight the compound's versatility as a precursor for more complex molecules .

Materials Science Applications

In materials science, this compound is explored for its potential use in polymer synthesis and as a modifier for improving material properties.

Case Study: Polymer Modifications

Recent research focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The addition of this compound led to improved performance characteristics in thermoplastic elastomers, indicating its utility in advanced material applications .

Mechanism of Action

The mechanism of action of 7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone and carboxylic acid groups allows it to form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

Key Insights :

- Solvent Optimization : Replacement of dichloromethane with n-hexane in chloro-substituted analogs improved crystallization and reduced hydrolysis .

- Reagent Selection : Tosyl cyanide and benzylamine are critical for introducing functional groups while minimizing side reactions .

Physicochemical Properties

- Solubility : Methoxy and hydroxy substituents enhance water solubility (e.g., 5,6-dimethoxy derivative) compared to methyl or chloro analogs .

- Stability : Chloro and oxo groups may increase susceptibility to hydrolysis, necessitating anhydrous conditions during synthesis .

- Acidity : Electron-withdrawing groups (e.g., Cl) likely increase carboxylic acid acidity compared to electron-donating groups (e.g., OCH₃) .

Biological Activity

7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS Number: 1133-31-9) is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including pharmaceuticals and agrochemicals.

The molecular formula of this compound is , with a molecular weight of approximately 190.19 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.325 g/cm³ |

| Boiling Point | 393.3 °C |

| Flash Point | 205.8 °C |

| LogP | 1.749 |

| PSA | 54.37 Ų |

These properties suggest that the compound has a moderate hydrophobic character, which may influence its interaction with biological membranes and its overall bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Antitumor Activity

Studies have demonstrated that derivatives of indene compounds, including this compound, show promise as antitumor agents. The compound's structure allows for interactions with various biological targets involved in cancer progression. For instance, a study highlighted the effectiveness of indane derivatives in inhibiting cell proliferation in colorectal cancer models .

2. Antibacterial Effects

The antibacterial properties of this compound have been explored in various studies. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory effects. These effects are attributed to the ability of the compound to modulate inflammatory pathways and cytokine production .

Case Studies

Several case studies have focused on the synthesis and evaluation of biological activities of related compounds:

Case Study 1: Antitumor Efficacy

A recent investigation evaluated the antitumor efficacy of a series of indane derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting potential for further development as a therapeutic agent .

Case Study 2: Antibacterial Screening

In another study, the antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the common synthetic routes for 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, and how can intermediates be characterized?

The compound is typically synthesized via ketone functionalization and cyanide substitution. For example, fluorinated analogs like 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid are prepared by reacting a ketone precursor (e.g., 7-fluoro-2,3-dihydroindene-1-one) with sodium ethoxide and tosyl cyanide in THF, followed by hydrolysis . Intermediates should be characterized using TLC for reaction monitoring, followed by NMR and LC-MS for structural confirmation. Ethyl acetate extraction and sodium sulfate drying are standard purification steps .

Q. How can solubility challenges of indene-carboxylic acid derivatives be addressed in experimental design?

Indene-carboxylic acids are often insoluble in water but dissolve in polar aprotic solvents (e.g., DMSO, THF) or alcohols. For biological assays, sodium or potassium salts can be prepared to enhance aqueous solubility. Pre-solubilization in DMSO followed by dilution in buffer is recommended to avoid precipitation .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Key precautions include:

- Avoiding heat sources (P210) and using explosion-proof equipment for unstable intermediates (H200) .

- Wearing PPE (gloves, goggles) and working in a fume hood to prevent inhalation (P201, P202) .

- Storing compounds in dry, inert environments (P402) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like methyl esters or amides of 7-methyl-3-oxo-indene-carboxylic acid?

- Catalyst selection : Use coupling agents (e.g., EDC/HOBt) for amide bond formation to reduce racemization.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during esterification .

- Protecting groups : FMOC or tert-butoxycarbonyl (Boc) groups can protect reactive sites during multi-step syntheses .

- Monitor by HPLC to track byproduct formation and adjust stoichiometry dynamically.

Q. Where can researchers access authoritative spectral data or synthetic protocols for indene-carboxylic acids?

- Crystallographic databases : Cambridge Structural Database (CSD) entries for analogs like 3-oxo-2,3-dihydro-1H-inden-4-yl acetate .

- Specialized journals : Biopolymers and Cell for synthetic schemes involving thiazole or indole hybrids .

- Safety data sheets : Refer to Enamine Ltd. or Hölzel Diagnostika guidelines for handling reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.